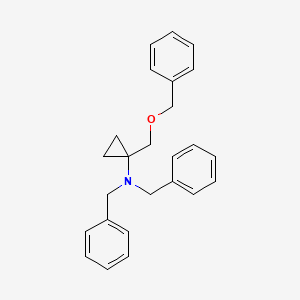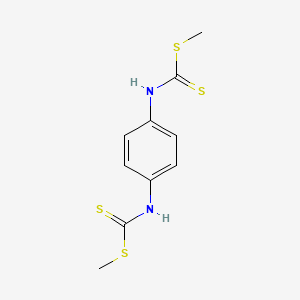
p-Benzenedicarbamic acid, tetrathio-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Benzenedicarbamic acid, tetrathio-, dimethyl ester: is a chemical compound with the molecular formula C10H14N2O4S4. It is known for its bioactive properties and is primarily used in scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester typically involves the esterification of p-benzenedicarbamic acid with dimethyl sulfate in the presence of a base. The reaction conditions often include a temperature range of 0-4°C for short-term storage and -20°C for long-term storage . The compound is usually synthesized in solid powder form with a purity of over 98%.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is available for custom synthesis. The lead time for production can range from 2 to 3 months, depending on the technical challenges involved .
化学反応の分析
Types of Reactions: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is used as a reagent in organic synthesis. Its unique sulfur-containing structure makes it valuable for the synthesis of sulfur-rich compounds .
Biology: It can be used to study the effects of sulfur-containing compounds on biological systems .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials that require sulfur-containing components .
作用機序
The mechanism of action of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of disulfide bonds and other sulfur-containing linkages, which can affect the structure and function of proteins and other biomolecules . The compound’s bioactive properties are likely due to its ability to modulate oxidative stress and inflammation pathways .
類似化合物との比較
m-Benzenedicarbamic acid, tetrathio-, dimethyl ester: Similar in structure but with different positional isomers.
Dimethyl phthalate: A related ester with different functional groups and applications.
Dimethyl carbonate: Another ester with distinct chemical properties and uses.
Uniqueness: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is unique due to its multiple sulfur atoms, which confer distinct chemical reactivity and bioactive properties. This makes it particularly valuable in research applications where sulfur-containing compounds are of interest .
特性
CAS番号 |
19972-69-1 |
|---|---|
分子式 |
C10H12N2S4 |
分子量 |
288.5 g/mol |
IUPAC名 |
methyl N-[4-(methylsulfanylcarbothioylamino)phenyl]carbamodithioate |
InChI |
InChI=1S/C10H12N2S4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChIキー |
LCYNNKKLPFFRDE-UHFFFAOYSA-N |
正規SMILES |
CSC(=S)NC1=CC=C(C=C1)NC(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


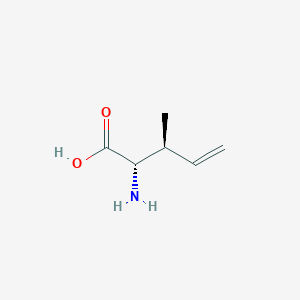

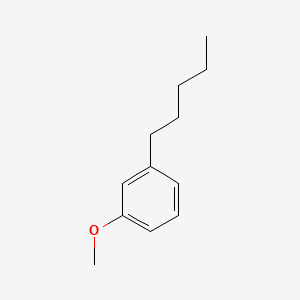
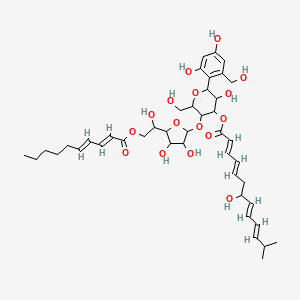

![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
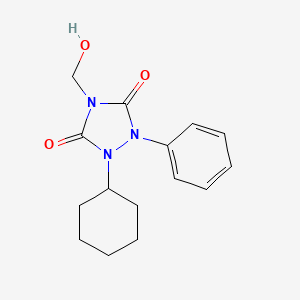
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione](/img/structure/B14153995.png)
![6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14153999.png)
